![molecular formula C17H17F3N4O2 B2922979 Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 2034262-13-8](/img/structure/B2922979.png)
Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the GABAA receptor, which is a key neurotransmitter receptor in the central nervous system. TFP has been widely used in various research studies to investigate the role of GABAA receptors in different physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has been focused on synthesizing novel compounds derived from similar chemical structures for various biological activities. For instance, novel heterocyclic compounds such as Benzodifuranyl, 1,3,5-Triazines, and Oxadiazepines have been synthesized from related compounds, showing potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the potential of Benzyl 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate analogs in the development of new therapeutic agents.
Anticancer Activities
Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have shown significant anticancer activities against lung adenocarcinoma and rat glioma cell lines, highlighting the importance of these compounds in cancer research and therapy development (Çiftçi, Temel, & Yurttaş, 2021).
Antimicrobial Activity
Research into the antimicrobial activity of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides has shown significant results, indicating the potential of these compounds in addressing microbial resistance (Desai, Makwana, & Senta, 2016).
Electronic and Photonic Materials
Pyrimidine-containing compounds have been explored for their electronic affinity and triplet energy levels, contributing to the development of materials with high electron mobility and potential applications in organic electronics (Yin et al., 2016).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients provide insights into the metabolic pathways of these drugs in humans, aiding in the optimization of dosing regimens and minimizing adverse effects (Gong, Chen, Deng, & Zhong, 2010).
Eigenschaften
IUPAC Name |
benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-10-15(22-12-21-14)23-6-8-24(9-7-23)16(25)26-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQXZPFRAVLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.